Product packaging for Dtnpme(Cat. No.:CAS No. 131384-76-4)

Dtnpme

Cat. No.: B145013
CAS No.: 131384-76-4
M. Wt: 534.6 g/mol
InChI Key: UBDZOZXZWHUJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Development of Reagents for Polymer-Supported Functional Group Quantification

The development of reagents for quantifying functional groups on polymer supports is closely linked to the evolution of solid-phase synthesis. Solid-phase synthesis, pioneered by Merrifield in the 1960s for peptide synthesis, involves attaching a molecule to an insoluble support and performing chemical reactions step-by-step numberanalytics.comwikipedia.org. This approach offers advantages such as simplified purification by filtration and the ability to drive reactions to completion using excess reagents wikipedia.orgpitt.edu.

Accurate knowledge of the number of reactive sites (functional groups) on the polymer support, often referred to as the "loading," is crucial for successful solid-phase synthesis. Various analytical techniques have been developed over time to address this need. Early methods often involved cleaving the molecule from the support after a reaction and quantifying it in solution. However, "on-bead" analysis, which allows monitoring reactions directly on the solid phase, is highly desirable irdg.org. Colorimetric tests, such as the Ninhydrin test for primary amines and the Fmoc test, emerged as useful primary methods for qualitatively or quantitatively assessing the presence of certain functional groups on resins irdg.orgcsic.es.

The development of spectrophotometric methods utilizing reagents that react specifically with functional groups on the support and release a chromophore has been a significant advancement. These methods allow for sensitive and quantitative determination of functional group density springernature.com. DTNPME represents one such reagent designed for the estimation of specific functional groups, particularly sulfhydryl (-SH) groups, on polymer supports nih.gov.

The Significance of Precise Functional Group Estimation in Solid-Phase Organic Synthesis

Furthermore, in multi-step solid-phase synthesis, the success of each subsequent reaction step depends on the completion of the previous one and the availability of reactive functional groups. Knowing the exact number of functional groups allows chemists to optimize reaction conditions, such as the amount of reagents to use, and to monitor the progress of the synthesis effectively irdg.org. Techniques like elemental analysis and various spectroscopic methods (IR, Raman, NMR, Mass Spectrometry) are used for monitoring and characterization in solid-phase synthesis, but methods that directly quantify the reactive sites are invaluable for reaction design and optimization irdg.org. Precise functional group estimation is also critical for the development and evaluation of new polymer supports and synthetic methodologies springernature.com.

Overview of this compound as a Versatile Reactive Probe in Synthetic and Analytical Methodologies

This compound (4,4'-dimethoxytrityloxy-S-(2-thio-5-nitropyridyl)-2-mercapto ethane) functions as a versatile reactive probe, particularly noted for its application in the quantitative determination of polymer-supported sulfhydryl groups nih.gov. The method utilizing this compound involves its reaction with the sulfhydryl groups present on the polymer support. Following this reaction and removal of excess reagent, the polymer support is treated with perchloric acid. This acidic treatment cleaves the 4,4'-dimethoxytrityl (DMT) group from the reacted this compound, releasing the highly chromogenic 4,4'-dimethoxytrityl cation into solution nih.gov.

The dimethoxytrityl cation exhibits a strong absorbance at a specific wavelength (λ max = 498 nm) with a high molar extinction coefficient (ε 498 = 70,000 M⁻¹cm⁻¹) nih.gov. This distinct spectroscopic property allows for the sensitive and simple quantification of the released cation using spectrophotometry nih.gov. The amount of dimethoxytrityl cation released is directly proportional to the number of sulfhydryl groups that were initially present and reacted on the polymer support.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H26N2O5S2 B145013 Dtnpme CAS No. 131384-76-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131384-76-4

Molecular Formula

C28H26N2O5S2

Molecular Weight

534.6 g/mol

IUPAC Name

3-[1-[bis(4-methoxyphenyl)-phenylmethoxy]ethylsulfanyl]-5-nitro-1H-pyridine-2-thione

InChI

InChI=1S/C28H26N2O5S2/c1-19(37-26-17-23(30(31)32)18-29-27(26)36)35-28(20-7-5-4-6-8-20,21-9-13-24(33-2)14-10-21)22-11-15-25(34-3)16-12-22/h4-19H,1-3H3,(H,29,36)

InChI Key

UBDZOZXZWHUJBW-UHFFFAOYSA-N

SMILES

CC(OC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)SC4=CC(=CNC4=S)[N+](=O)[O-]

Isomeric SMILES

CC(OC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)SC4=C(N=CC(=C4)[N+](=O)[O-])S

Canonical SMILES

CC(OC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)SC4=CC(=CNC4=S)[N+](=O)[O-]

Synonyms

4,4'-dimethoxytrityloxy-S-(2-thio-5-nitropyridyl)-2-mercaptoethane
DTNPME

Origin of Product

United States

Synthetic Chemistry of Dtnpme and Its Analogs

Synthetic Pathways for DTNPME

The synthesis of this compound involves the construction of its specific chemical structure, which includes a dimethoxytrityl (DMT) moiety, a 2-mercaptoethane backbone, and a 2-thio-5-nitropyridyl group ontosight.ai. While a single, comprehensive step-by-step synthesis of this compound from basic starting materials is not explicitly detailed across the search results, information regarding the synthesis of a key intermediate and the likely final step can be synthesized.

Precursor Materials and Reaction Conditions

A crucial intermediate in the synthesis of this compound is S-(2-thio-5-nitropyridyl)-2-mercaptoethanol researchgate.netoup.com. This intermediate is synthesized from 2,2'-dithiobis(5-nitropyridine) (B1204645) and 2-mercaptoethanol (B42355) researchgate.netoup.com. The reaction involves adding 2-mercaptoethanol dropwise to a stirred solution of 2,2'-dithiobis(5-nitropyridine) in ethylene (B1197577) dichloride containing glacial acetic acid researchgate.netoup.com. The reaction is typically allowed to proceed overnight at room temperature researchgate.netoup.com.

The final step in the synthesis of this compound, based on its structure, would logically involve the protection of the hydroxyl group of S-(2-thio-5-nitropyridyl)-2-mercaptoethanol with the 4,4'-dimethoxytrityl group. The reagent commonly used for this purpose is 4,4'-dimethoxytrityl chloride (DMT-Cl) fishersci.cafishersci.ca. DMT-Cl is a known protective reagent for hydroxyl and thiol groups in oligonucleotide synthesis fishersci.cafishersci.ca. While the specific reaction conditions for the dimethoxytritylation of S-(2-thio-5-nitropyridyl)-2-mercaptoethanol to yield this compound are not explicitly detailed, similar reactions involving the dimethoxytritylation of mercaptoalkanes with DMT-Cl have been reported, typically yielding the protected products in high yields (80-85%) oup.com.

Methodological Aspects of this compound Preparation

The preparation of the intermediate S-(2-thio-5-nitropyridyl)-2-mercaptoethanol involves a reaction carried out in ethylene dichloride with glacial acetic acid as an additive researchgate.netoup.com. The reaction mixture is stirred, and the process continues overnight at room temperature researchgate.netoup.com. Following the reaction, the precipitated 5-nitropyridine-2-thiol is mentioned as a byproduct researchgate.net.

While specific methodological details for the final dimethoxytritylation step to form this compound are not provided, general procedures for dimethoxytritylation often involve carrying out the reaction under anhydrous conditions in the presence of a base to scavenge the released HCl. Solvents like pyridine (B92270) or dichloromethane (B109758) are commonly used.

Synthesis and Characterization of this compound Derivatives

The concept of this compound derivatives arises in the context of its application as a reagent, particularly in solid-phase synthesis and the estimation of functional groups on solid supports.

4,4'-Dimethoxytrityloxy-S-(2-thio-5-nitropyridyl)-2-mercaptoethane (this compound) as a Specific Reagent Precursor

This compound itself acts as a specific reagent precursor, particularly for introducing a protected sulfhydryl group onto polymer supports. The method involves the reaction of this compound with polymer-supported sulfhydryl groups researchgate.netresearchgate.netnih.gov. After this reaction and washing to remove excess reagent, treatment of the polymer support with perchloric acid releases the 4,4'-dimethoxytrityl cation researchgate.netnih.gov. This cation has a high extinction coefficient and can be quantified spectrophotometrically at 498 nm, allowing for the determination of the sulfhydryl group density on the polymer surface researchgate.netnih.gov. This application highlights this compound's role not as a final product in this context, but as a reagent molecule instrumental in a specific analytical methodology.

Related derivatives or analogs are mentioned in the context of comparative studies or alternative reagents for similar purposes. For instance, S-(4,4′-dimethoxytrityl)-3-mercaptopropionic acid (DMPA) is presented as an alternative reagent for the estimation of polymer-supported functional groups researchgate.netunc.edu. This suggests that variations in the mercaptoalkane chain linked to the dimethoxytrityl and 2-thio-5-nitropyridyl moieties can lead to functional analogs with similar applications.

Methodological Applications of Dtnpme in Chemical Synthesis

Quantification of Polymer-Supported Functional Groups

The accurate estimation of functional groups present on polymer supports is a critical step in solid-phase synthesis, including the synthesis of peptides and oligonucleotides. This quantification is essential for determining the loading capacity of the support and monitoring coupling efficiencies. DTNPME has been developed as a reagent for the spectrophotometric estimation of polymer-supported functional groups. fishersci.cawikipedia.orgfishersci.ca

Estimation of Sulfhydryl (-SH) Functionalities on Solid Supports

This compound has been specifically utilized for the quantitative determination of free sulfhydryl (-SH) groups present on polymer supports. wikipedia.orgwikidata.org A sensitive and simple spectrophotometric method involves the reaction of this compound with the polymer-supported sulfhydryl groups. wikipedia.orgwikidata.org Following the reaction and removal of excess reagent through washing, a weighed quantity of the functionalized polymer support is treated with perchloric acid. wikipedia.orgwikidata.org This acidic treatment releases the 4,4′-dimethoxytrityl cation from the polymer support into the solution. wikipedia.orgwikidata.org The released dimethoxytrityl cation exhibits a characteristic maximum absorbance at 498 nm with a high molar extinction coefficient (ε = 70,000 M⁻¹cm⁻¹), allowing for its quantification spectrophotometrically. wikipedia.orgwikidata.org This quantified amount of dimethoxytrityl cation is directly proportional to the initial amount of sulfhydryl groups present on the polymer support. wikipedia.orgwikidata.org

Comparative Performance Analysis of this compound with Established Reagents

Comparative studies have been conducted to assess the performance of this compound against other established reagents used for the estimation of functional groups on polymer supports. fishersci.cawikipedia.orgfishersci.cafishersci.ca

Comparison with 4,4′-Dimethoxytrityl Chloride (DMTr-Cl)

4,4′-Dimethoxytrityl chloride (DMTr-Cl) is a known reagent employed for the estimation of different types of functionalities on polymer supports and is considered a universal reagent for this purpose. fishersci.cawikidata.org However, DMTr-Cl has certain limitations, including differing reactivity towards different functionalities (with reactivity generally following the order –NH₂ > –SH > –OH) and sensitivity to moisture, necessitating strict anhydrous conditions during estimation reactions. fishersci.cawikidata.org While this compound has been found to be functional group specific and resistant to moisture, it is reported to be less reactive than DMTr-Cl. fishersci.ca This lower reactivity can result in lower coupling reaction yields when used for functional group estimation compared to DMTr-Cl. fishersci.ca Despite this, methods using this compound have shown loadings on supports that are comparable to those obtained with the standard DMTr-Cl method in certain applications. wikidata.org

Assessment against 2,2′-Dithiobis(5-nitropyridine) (DTNP)

A comparative study of this compound with 2,2′-dithiobis(5-nitropyridine) (DTNP) for the spectrophotometric estimation of polymer-supported sulfhydryl groups has also been described. wikipedia.org DTNP is a compound recognized for its use in detecting and quantifying thiol groups and in peptide synthesis, particularly for disulfide bond formation and cysteine deprotection. thegoodscentscompany.comnih.gov The specific findings of the comparative performance analysis between this compound and DTNP for sulfhydryl quantification on polymer supports, as detailed in the referenced study, highlight their respective efficiencies and suitability for this application. wikipedia.org

Application in Oligonucleotide Synthesis

Solid-phase methodology is widely favored for the synthesis of oligonucleotides. fishersci.ca The synthesis often involves the use of functionalized polymer supports. fishersci.ca While the primary application of this compound discussed is the quantification of sulfhydryl groups, related chemical strategies involving similar structural motifs or synthetic approaches are employed in oligonucleotide synthesis, particularly for introducing terminal modifications.

Formation of 3′-Terminal Sulfhydryl and Phosphate (B84403) Group-Containing Oligonucleotides

The synthesis of oligonucleotides containing 3′-terminal sulfhydryl and phosphate groups is important for various applications in molecular biology and diagnostics. General methods for the synthesis of such oligonucleotides have been described, often involving the use of specifically designed polymer supports that are compatible with established phosphoramidite (B1245037) chemistry.

One approach involves the synthesis of polymer supports that, upon final deprotection, yield oligonucleotides with terminal 3′-partially protected sulfhydryl, free sulfhydryl, or phosphate functionalities. The synthesis of such supports can involve a sequence of reactions, starting with a material like 3-aminopropylated Controlled Pore Glass (CPG). This is succinylated with succinic anhydride, followed by reaction with S-(2-thio-5-nitropyridyl)-2-mercaptoethanol in the presence of dicyclohexylcarbodiimide (B1669883) (DCC). The resulting polymer support is then reacted with 4,4′-dimethoxytrityloxyalkanthiol derivatives to yield derivatized supports. Depending on the specific derivatization, these supports can lead to oligonucleotide-3′-phosphate or oligonucleotide-3′-thiols (or partially protected 3′-sulfhydryl groups) during the final deprotection step. This demonstrates a connection between the chemical moieties found in this compound (such as the 2-thio-5-nitropyridyl and dimethoxytrityloxy groups) and the synthesis of polymer supports crucial for introducing terminal functional groups in oligonucleotides.

Functionalization Strategies for Polymer Supports in Oligonucleotide Assembly

Polymer supports are essential in solid-phase oligonucleotide synthesis, providing a solid matrix for the stepwise assembly of nucleotide chains. Functionalization of these supports with specific groups is crucial for initiating synthesis or attaching probes and labels. This compound has been utilized in the context of functionalized polymer supports, specifically for the estimation of mercaptoalkyl or sulfhydryl groups introduced onto the polymer surface. nih.gov, uni.lu

The presence and density of sulfhydryl (-SH) groups on a polymer support can be determined spectrophotometrically using reagents like this compound. nih.gov, uni.lu This application leverages the reactive nature of this compound's disulfide bond, which can undergo a reaction with the sulfhydryl groups on the support, leading to a quantifiable change that can be measured using spectrophotometry. nih.gov, uni.lu This provides a method to assess the success and efficiency of polymer support functionalization with thiol moieties, which are often used as attachment points for the initial nucleoside or for post-synthetic modifications in oligonucleotide synthesis.

Advanced Analytical Techniques Employing Dtnpme

Spectrophotometric Detection Systems

Spectrophotometric methods employing DTNPME are widely used for the quantitative determination of specific functional groups, particularly sulfhydryl (-SH) groups, on various polymer supports. nih.gov This method leverages the chromophoric properties of the dimethoxytrityl group.

Principles of Chromophore Release and Quantification (e.g., 4,4'-Dimethoxytrityl Cation)

The core principle of spectrophotometric detection using this compound involves the reaction of this compound with the functional groups on the solid support. nih.gov Following this reaction and removal of excess reagent, the modified support is treated with an acidic solution, typically perchloric acid. nih.gov This acidic treatment cleaves the bond linking the 4,4'-dimethoxytrityl group to the support, releasing the 4,4'-dimethoxytrityl cation into the solution. nih.gov

The 4,4'-dimethoxytrityl cation is a stable chromophore with a strong absorbance maximum at approximately 498 nm. nih.govthermofisher.com Its molar absorptivity (ε) at this wavelength is notably high, reported to be around 70,000 L mol⁻¹ cm⁻¹. nih.govspringernature.comnih.gov This high molar absorptivity allows for sensitive detection and quantification of even low concentrations of the released cation using spectrophotometry. nih.govspringernature.comnih.gov The concentration of the dimethoxytrityl cation in the solution is directly proportional to the number of functional groups that reacted with this compound on the solid support. By measuring the absorbance at 498 nm and using the Beer-Lambert Law (A = εbc), the concentration of the cation, and thus the density of the functional groups on the support, can be accurately determined. nih.gov

Optimization of Spectrophotometric Assay Parameters

Optimization of the spectrophotometric assay parameters is crucial for accurate and sensitive quantification of functional groups. Key parameters include the reaction time between this compound and the support, the concentration of the acid used for detritylation, and the incubation time for complete release of the dimethoxytrityl cation. nih.gov Thorough washing steps are essential to remove any unreacted this compound or other interfering substances that could contribute to background absorbance. nih.gov The choice of solvent for the acidic treatment is also important to ensure efficient release and stability of the dimethoxytrityl cation. thermofisher.com Studies have compared this compound with other reagents like 2,2'-dithiobis(5-nitropyridine) (B1204645) for the estimation of sulfhydryl groups, highlighting the comparative performance and specificity of this compound in certain applications. nih.gov

Application in Microarray and Biochip Fabrication

This compound and similar dimethoxytrityl-based reagents are valuable tools in the fabrication and characterization of microarrays and biochips. nih.govthermofisher.comspringernature.com These platforms require precise control over the density and spatial distribution of functional groups on the substrate surface for effective immobilization of biomolecules such as oligonucleotides, proteins, or peptides. springernature.com

Accurate Determination of Functional Group Density on Biochip Surfaces

Accurate determination of functional group density on biochip surfaces is critical for ensuring the quality and performance of the microarray or biochip. springernature.com The spectrophotometric method employing this compound allows for the quantitative estimation of accessible functional groups, such as sulfhydryl groups, on the surface of the support material. nih.govspringernature.com This is particularly important for non-porous substrates like glass and polypropylene (B1209903), where the functional group density is typically low and requires sensitive detection methods. springernature.com By reacting the surface functional groups with this compound and quantifying the subsequently released dimethoxytrityl cation, researchers can determine the exact density of available sites for biomolecule immobilization. nih.govspringernature.com This information is vital for optimizing the immobilization process and ensuring a consistent and reproducible density of probes or ligands on the biochip surface. springernature.com

Characterization of Functionalized Polymeric and Glass Substrates

This compound-based methods are used for the characterization of both functionalized polymeric and glass substrates used in biochip fabrication. thermofisher.comspringernature.com These substrates are chemically modified to introduce specific functional groups that can react with biomolecules. springernature.com Techniques like spectrophotometry using this compound help to quantify the success and efficiency of these functionalization procedures by measuring the density of the introduced functional groups. nih.govspringernature.com This characterization is essential for quality control of the raw materials and the functionalization process itself. Other techniques, such as Atomic Force Microscopy (AFM), X-ray Photoelectron Spectroscopy (XPS), and contact angle measurements, are also employed for the physicochemical characterization of functionalized substrates, providing complementary information about surface topography, elemental composition, and wettability. researchgate.netmdpi.commolecularvista.com However, spectrophotometric methods using chromogenic reagents like this compound offer a direct quantitative measure of reactive functional groups available for subsequent coupling reactions. nih.govspringernature.com

Mechanistic and Kinetic Studies of Dtnpme Reactions

Elucidation of Reaction Pathways and Intermediates

The primary reaction pathway involving DTNPME concerns its interaction with sulfhydryl (-SH) groups, particularly those immobilized on polymer supports. The method for estimating polymer-supported sulfhydryl groups using this compound involves the reaction of this compound with these groups. This reaction leads to the release of the 4,4'-dimethoxytrityl cation (DMTr cation) upon subsequent treatment with acid researchgate.netnih.gov. The quantification of the released DMTr cation, which has a high molar absorptivity at 498 nm (ε498 = 70,000 L mol⁻¹ cm⁻¹) researchgate.netnih.gov, allows for the spectrophotometric determination of the initial sulfhydryl group concentration on the support.

The 2-thio-5-nitropyridyl group acts as a leaving group in this reaction. The presence of the electron-withdrawing nitro group on the pyridine (B92270) ring likely enhances the electrophilicity of the sulfur atom, facilitating the nucleophilic attack by the thiolate.

Kinetic Analysis of this compound-Mediated Transformations

Kinetic studies have been conducted to optimize the reaction conditions for the estimation of polymer-supported functional groups using reagents like this compound. These studies aim to determine the optimal reaction time required for complete or sufficient reaction to ensure accurate quantification. unc.edu The reaction rate is a critical parameter for developing rapid and efficient analytical methods.

For kinetic studies, experiments typically involve reacting a weighed amount of polymer support bearing the functional groups with the reagent for varying durations. unc.edu The extent of the reaction at each time point is then determined, often by quantifying a released chromophore or by other suitable analytical techniques. In the case of this compound reacting with polymer-supported sulfhydryl groups, the reaction progress is monitored by the amount of dimethoxytrityl cation released after acid treatment. researchgate.netnih.gov

Influence of Reaction Conditions (e.g., Microwave Irradiation) on Reaction Rates

Microwave irradiation has been shown to significantly influence the rate of reactions involving polymer-supported functional groups and estimating reagents like this compound. unc.eduresearchgate.net Kinetic studies comparing reactions carried out under microwave irradiation versus conventional thermal conditions have demonstrated the speed advantage offered by microwave assistance. unc.eduresearchgate.net

For instance, kinetic studies involving the estimation reaction on supports bearing mercaptoalkyl groups using a related method (though the snippet refers to DMPA, the context discusses microwave assistance for estimating mercaptoalkyl groups which this compound is used for) were carried out under microwave irradiation at 800W. unc.edu While specific kinetic data for this compound under microwave irradiation compared to thermal conditions is not explicitly detailed in terms of reaction rates or activation energies in the provided snippets, the general context indicates that microwave-assisted reactions with similar reagents and substrates are considerably faster, allowing reactions that would take hours by classic methods to be completed in minutes. unc.edunih.govbiotage.com

The application of microwave energy can lead to rapid heating and potentially non-thermal effects that accelerate reaction rates. researchgate.net This acceleration is particularly advantageous in solid-phase chemistry and analytical methods, where reducing reaction times is desirable for high-throughput processes.

Reactivity Profile and Selectivity Towards Thiol Functionalities

This compound was specifically developed for the estimation of polymer-supported sulfhydryl functionalities, highlighting its intended selectivity towards thiol groups. researchgate.netnih.govunc.edu This specificity is crucial for selectively quantifying sulfhydryl groups in the presence of other functional groups that might be present on a polymer support, such as aminoalkyl or hydroxyalkyl groups. unc.edu

While this compound is described as functional group specific, it is also noted that some reagents, including this compound, were less reactive than other common reagents like DMTr-Cl in certain coupling reactions, leading to lower coupling yields in those specific contexts. unc.edu However, in the context of estimating existing sulfhydryl groups, its reactivity is sufficient and selective for this purpose.

The reaction of this compound with polymer-supported sulfhydryl groups involves the displacement of the 2-thio-5-nitropyridyl moiety by the thiol group. This type of reaction is characteristic of activated disulfides reacting with thiols, often proceeding via a thiol-disulfide exchange mechanism. libretexts.org The 2-thio-5-nitropyridyl group is a good leaving group, which contributes to the reactivity of this compound towards thiols.

The selectivity of this compound towards thiols over other nucleophilic groups like amines or hydroxyls is attributed to the specific design of the reagent and the reaction conditions employed for the estimation of sulfhydryl groups. While thiols are highly nucleophilic, particularly in their thiolate form lumiprobe.com, the reaction conditions and the nature of the leaving group in this compound favor the reaction with the sulfhydryl moiety for quantitative estimation purposes.

A comparative study of this compound with 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) for the estimation of polymer-supported sulfhydryl groups has also been described, suggesting that this compound offers advantages or alternative characteristics for this specific application. researchgate.netnih.gov This comparison further underscores its role as a specialized reagent for thiol quantification on solid supports.

Future Perspectives and Emerging Research Areas

Rational Design of Enhanced DTNPME Analogs for Diverse Applications

This compound serves as a sensitive reagent for the spectrophotometric estimation of polymer-supported sulfhydryl groups. atamankimya.comctdbase.orgwikipedia.org Its mechanism relies on the reaction with the thiol group, followed by the release and spectrophotometric quantification of the highly colored 4,4'-dimethoxytrityl cation (DMTr cation). atamankimya.comctdbase.orgwikipedia.org This approach is part of a broader class of methods employing DMTr-based reagents for the estimation of various functional groups on solid supports, including aminoalkyl, hydroxyalkyl, aldehyde, epoxy, and carboxyl groups. ctdbase.orgwikipedia.org Examples of related reagents include 1-O-(4,4'-dimethoxytrityl)-6-aminohexanol (DTAH) for epoxy, aldehyde, and carboxyl groups, and S-(4,4′-dimethoxytrityl)-3-mercaptopropionic acid (DMPA) for hydroxyalkyl, aminoalkyl, and mercaptoalkyl functionalities. ctdbase.orgnih.gov

While these DMTr-based reagents, including this compound, have proven valuable, research has indicated differences in their reactivity towards various functionalities. nih.gov For instance, reagents like this compound and others have been noted as being less reactive than 4,4′-dimethoxytrityl chloride (DMTr-Cl), potentially leading to lower coupling yields in estimation reactions. nih.gov Furthermore, DMTr-Cl itself exhibits varying reactivity depending on the functional group, following the order –NH2 > –SH > –OH, and is sensitive to moisture, necessitating strict anhydrous conditions. nih.gov

These known limitations highlight the potential for the rational design of enhanced this compound analogs. Future research could focus on developing new reagents with improved reactivity profiles, broader specificity to different functional groups, or enhanced stability and compatibility with a wider range of materials and reaction conditions. The goal would be to create more versatile and efficient reagents for surface characterization, extending their applicability beyond current limitations and potentially enabling the quantification of functional groups that are currently challenging to estimate accurately.

Integration of this compound-Based Methods with High-Throughput Screening Platforms

The primary application of this compound-based methods lies in the estimation of functional group density on solid supports used for the preparation of biochips and oligonucleotide microarrays. ctdbase.orgwikipedia.org These platforms are integral to high-throughput screening (HTS) in various genomic and molecular analyses, allowing for the simultaneous study of a large number of targets. wikipedia.org The accurate determination of accessible functional groups using methods like those employing this compound is essential for controlling the density of immobilized biomolecules, which directly impacts the performance and reliability of these HTS platforms. wikipedia.org

This compound-based methods are described as sensitive, requiring only small quantities of the polymer support for estimations. nih.gov This inherent sensitivity is advantageous for integration into HTS workflows where sample quantities may be limited. Furthermore, the adoption of microwave-assisted procedures for functionalization and estimation steps has demonstrated the potential for rapid analysis, with reactions completing in significantly shorter times compared to conventional thermal methods. ctdbase.orgnih.govfishersci.ca This acceleration of the characterization process is highly compatible with the demands of high-throughput environments, where speed and efficiency are critical.

Future work could explore the further integration and automation of this compound-based functional group estimation into high-throughput screening platforms. This might involve developing miniaturized reaction formats, optimizing microwave-assisted protocols for diverse materials and functional groups, and coupling the spectrophotometric detection with automated liquid handling and data analysis systems. Such advancements would enable faster and more efficient quality control of functionalized surfaces, accelerating the development and application of advanced biochips and microarrays in drug discovery, diagnostics, and fundamental research.

Exploration of this compound in Advanced Materials Science for Surface Functionalization

This compound plays a specific and important role in advanced materials science through its application in the characterization of surface functionalization. It is specifically used for the spectrophotometric estimation of free sulfhydryl (-SH) groups present on the surface of polymer supports. atamankimya.comctdbase.orgwikipedia.org This method has been applied to commonly used materials such as glass microslides and polypropylene (B1209903) film, which serve as substrates for various material science applications, including the fabrication of biointerfaces and sensing elements. wikipedia.org

The methodology involves the reaction between this compound and the surface-bound sulfhydryl groups. Following this reaction and removal of excess reagent, the polymer support is treated with acid, which cleaves the bond linking the DMTr group to the surface-reacted this compound derivative, releasing the brightly colored 4,4'-dimethoxytrityl cation into solution. atamankimya.comctdbase.orgwikipedia.org The concentration of this cation is then quantified spectrophotometrically at its characteristic absorbance maximum of 498 nm, utilizing its high extinction coefficient. atamankimya.comctdbase.orgwikipedia.org This quantitative measurement provides a direct estimation of the density of accessible sulfhydryl groups on the material's surface. wikipedia.org

Q & A

Q. What methodologies ensure interoperability of heterogeneous datasets in multi-disciplinary research?

  • Methodological Answer :
  • Ontology Mapping : Link chemical ontologies (e.g., ChEBI) with biological pathways (e.g., KEGG) using RDF triples.
  • APIs for Integration : Deploy REST APIs to merge this compound toxicity data from PubChem with clinical trial databases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.